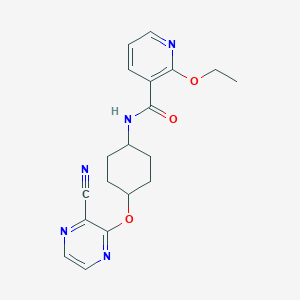![molecular formula C11H18N4O2 B2604105 tert-butyl N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}carbamate CAS No. 2091447-06-0](/img/structure/B2604105.png)
tert-butyl N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The tert-butyl group is usually introduced via a nucleophilic substitution reaction.
- tert-Butyl chloride or tert-butyl bromide can be used as the alkylating agents in the presence of a base like potassium carbonate.
Carbamate Formation:
- The final step involves the formation of the carbamate group.
- This can be achieved by reacting the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods:
While specific industrial methods for large-scale production of this compound are not well-documented, the general principles of organic synthesis apply. Industrial production would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of tert-butyl N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}carbamate typically involves the following steps:
-
Formation of the Pyrazolo[1,5-a]pyrimidine Core:
- The core structure can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and β-diketones.
- Reaction conditions often include heating the mixture in a suitable solvent like ethanol or acetic acid, sometimes under reflux conditions.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, particularly at the pyrazolo[1,5-a]pyrimidine core.
- Common oxidizing agents include hydrogen peroxide and potassium permanganate.
-
Reduction:
- Reduction reactions can target the carbamate group or the heterocyclic core.
- Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
-
Substitution:
- Nucleophilic substitution reactions can occur at the tert-butyl group or the carbamate nitrogen.
- Reagents such as alkyl halides or acyl chlorides are commonly employed.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, bases like potassium carbonate or triethylamine.
Major Products:
Oxidation: Oxidized derivatives of the pyrazolo[1,5-a]pyrimidine core.
Reduction: Reduced forms of the carbamate or heterocyclic core.
Substitution: Substituted derivatives with various functional groups replacing the tert-butyl or carbamate groups.
Scientific Research Applications
Chemistry:
- The compound serves as a building block for synthesizing more complex molecules.
- It is used in studying reaction mechanisms and developing new synthetic methodologies.
Biology:
- It has potential applications in drug discovery and development.
- The compound can be used as a probe to study biological pathways and enzyme interactions.
Medicine:
- Research into its pharmacological properties could lead to the development of new therapeutic agents.
- It may exhibit activity against certain diseases or conditions, making it a candidate for further investigation.
Industry:
- The compound can be used in the development of new materials with specific properties.
- It may find applications in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which tert-butyl N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}carbamate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pyrazolo[1,5-a]pyrimidine core can mimic natural substrates or inhibitors, allowing it to interfere with biological pathways. The carbamate group may also play a role in binding to target molecules, enhancing the compound’s specificity and potency.
Comparison with Similar Compounds
-
tert-butyl N-{6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}carbamate:
- Similar structure with a methyl group at the 6-position.
- Exhibits different chemical and biological properties due to the presence of the methyl group.
-
tert-butyl N-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}carbamate:
- Contains a triazolo[1,5-a]pyrimidine core instead of pyrazolo[1,5-a]pyrimidine.
- Different reactivity and potential applications.
Uniqueness:
- The unique combination of the pyrazolo[1,5-a]pyrimidine core and the tert-butyl carbamate group gives tert-butyl N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}carbamate distinct chemical properties.
- Its structure allows for specific interactions with biological targets, making it a valuable tool in scientific research.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
tert-butyl N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)14-8-7-13-15-6-4-5-12-9(8)15/h7,12H,4-6H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNSIHROHZERFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C2NCCCN2N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
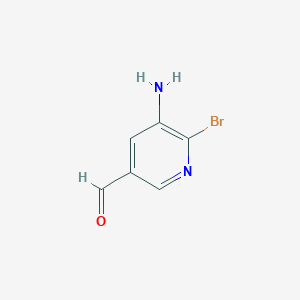
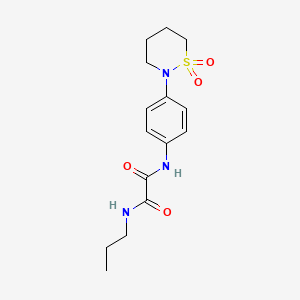
![ethyl 2-(3-methoxyphenyl)-4-{[(2,4,6-trimethylphenyl)carbamoyl]methoxy}quinoline-6-carboxylate](/img/structure/B2604027.png)
![2-{[5-(2-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2604028.png)
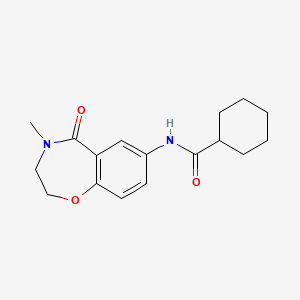
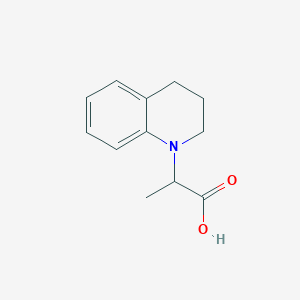

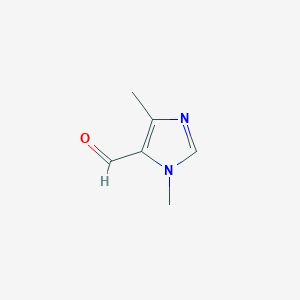
![1-benzyl-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea](/img/structure/B2604036.png)

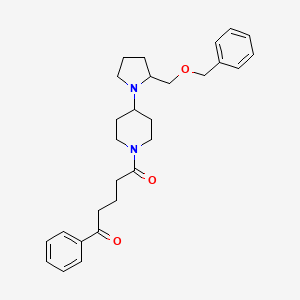

![methyl 3-({[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B2604043.png)
